N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core acylated with a 2-methylpropanoyl (isobutyryl) group at the 1-position and a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide moiety at the 7-position. The molecular formula is C₂₁H₂₅N₂O₅S, with a molar mass of 417.07 g/mol.
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-14(2)21(24)23-9-3-4-15-5-6-16(12-18(15)23)22-29(25,26)17-7-8-19-20(13-17)28-11-10-27-19/h5-8,12-14,22H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZZJXXYPZFEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroquinoline ring. The isobutyryl group is then introduced via acylation using isobutyryl chloride in the presence of a base such as pyridine.
The benzo-dioxine sulfonamide moiety is synthesized separately, often starting from a catechol derivative that undergoes sulfonation followed by cyclization to form the dioxine ring. The final step involves coupling the two moieties through a sulfonamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form a quinoline derivative.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The isobutyryl group can be substituted with other acyl groups through nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various acyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Research Findings
Lipophilicity and Bioavailability: The target compound’s tetrahydroquinoline and isobutyryl groups confer higher logP values (~3.5 estimated) compared to the oxolane derivative (logP ~1.8) , suggesting superior membrane permeability. The benzazepine-containing analogue () exhibits moderate logP (~2.5) due to its hydroxybenzazepine moiety, balancing solubility and permeability .
Synthetic Accessibility: The target compound likely requires multi-step synthesis, including acylation of tetrahydroquinoline and sulfonamide coupling, akin to methods in (e.g., DMF/LiH-mediated reactions) . Oxadiazole-thiazole derivatives () utilize hydrazine and carbon disulfide for heterocycle formation, contrasting with the target’s benzodioxine sulfonamide synthesis .
Biological Activity :
- Sulfonamide-containing compounds (target and oxolane derivative) are hypothesized to inhibit carbonic anhydrases or serine proteases, whereas sulfanyl-linked analogues () may target metalloenzymes .
- Oxadiazole-thiazole derivatives () demonstrate broad-spectrum antibacterial activity, highlighting the role of heterocycles in antimicrobial design .
Biological Activity
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS Number: 1005298-83-8) is a complex organic compound that has garnered attention in various fields of research due to its promising biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a tetrahydroquinoline moiety with a benzodioxine sulfonamide group. The molecular formula is , with a molecular weight of 416.49 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 416.49 g/mol |
| LogP | 4.6174 |
| Polar Surface Area | 38.914 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors. This interaction may inhibit their activity or modulate their function through:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to specific receptors affecting signal transduction pathways.
Potential Applications
Research has indicated potential applications in several areas:
- Medicinal Chemistry : Investigated for its therapeutic effects in treating neurological disorders and other diseases.
- Material Science : Explored for developing new materials with unique electronic or optical properties.
- Biological Research : Used as a tool in studying enzyme functions and receptor interactions.
Study on Antimicrobial Activity
A study evaluated the antimicrobial properties of the compound against various pathogens. Results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Neuroprotective Effects
Research published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of similar compounds derived from the tetrahydroquinoline structure. The findings suggest that this compound could potentially protect neuronal cells from oxidative stress and apoptosis.
Enzyme Inhibition Studies
Another study focused on the inhibition of specific enzymes linked to metabolic disorders. The compound demonstrated promising results in inhibiting enzymes like acetylcholinesterase (AChE), which is crucial in Alzheimer's disease pathology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
